2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzothiophene-carboxamide class, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a carboxamide group at position 3 and a 2,3-dimethoxybenzamido moiety at position 2. The 6-methyl group enhances steric stability, while the dimethoxybenzamido substituent may influence electronic properties and receptor binding .
Properties
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-10-7-8-11-14(9-10)26-19(15(11)17(20)22)21-18(23)12-5-4-6-13(24-2)16(12)25-3/h4-6,10H,7-9H2,1-3H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTODVAGQFZIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors involved in various biological processes, leading to their observed biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences and inferred properties:
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy groups at 2,3-positions) .
- IR spectroscopy : Validates amide (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- HPLC-MS : Ensures purity (>99%) and verifies molecular weight .
- Melting point analysis : Provides preliminary purity assessment .
How can computational methods streamline the design of novel synthetic pathways for this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. ICReDD’s approach combines:
- Reaction path searches : To model intermediates and byproducts .
- Machine learning : Analyzes experimental datasets to optimize conditions (e.g., solvent, catalyst) .
- Docking studies : Pre-screen synthetic feasibility of substituent modifications .
What methodologies are used to identify biological targets and mechanisms of action for this benzothiophene derivative?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Screens binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .
- Enzyme inhibition assays : Measures IC₅₀ values using fluorogenic substrates .
- Cellular assays : Evaluates anti-inflammatory or anticancer activity via cytokine profiling (ELISA) or apoptosis markers (flow cytometry) .
How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity, and how is structure-activity relationship (SAR) analyzed?
Advanced Research Question
- Substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at positions 2,3,6 .
- SAR analysis :
- Pharmacophore modeling : Identifies critical functional groups for target binding .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .
- In vitro potency correlation : Links structural changes to IC₅₀ shifts in enzyme assays .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
- Standardized protocols : Use identical assay conditions (buffer pH, temperature) and cell lines .
- Dose-response validation : Repeat experiments with internal controls .
- Meta-analysis : Statistically compare datasets to identify outliers or confounding variables (e.g., solvent effects) .
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced Research Question
- Mass transfer limitations : Optimize stirring rates and reactor geometry (e.g., continuous flow systems) .
- Byproduct formation : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
- Solvent selection : Replace hazardous solvents (e.g., CH₂Cl₂) with green alternatives (e.g., cyclopentyl methyl ether) .
How is the compound’s stability under varying storage conditions (e.g., temperature, humidity) assessed?
Advanced Research Question
- Forced degradation studies : Expose to heat (40–60°C), light, and humidity, then monitor degradation via HPLC .
- Accelerated stability testing : Uses Arrhenius kinetics to predict shelf life .
- Lyophilization : Enhances stability by removing hydrolytic water .
What advanced techniques elucidate its interaction with biological macromolecules (e.g., proteins)?
Advanced Research Question
- X-ray crystallography : Resolves binding modes in enzyme-inhibitor complexes .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
- Mutagenesis : Validates key residues (e.g., aromatic amino acids for π-π stacking) .
How can alternative synthetic routes (e.g., biocatalysis) improve sustainability?
Advanced Research Question
- Enzymatic amidation : Uses lipases or acyltransferases for regioselective coupling, reducing toxic reagents .
- Membrane separation : Purifies intermediates via nanofiltration, minimizing solvent waste .
- Photocatalysis : Activates inert C-H bonds under visible light, enhancing atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
